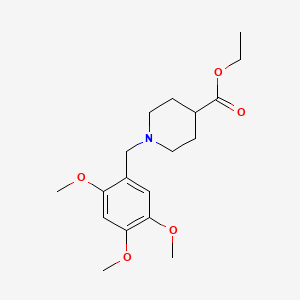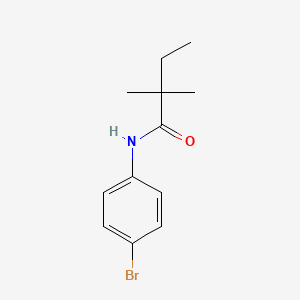![molecular formula C13H15N3OS B5854148 1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the 1,2,4-triazole moiety are of significant interest due to their diverse chemical and biological activities. The introduction of the ethylphenyl and methyl-triazolylthio ethanone groups can potentially influence the compound's reactivity and properties, making it a subject of chemical and spectroscopic studies.
Synthesis Analysis
Compounds similar to "1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone" have been synthesized using various methods, including condensation reactions and cycloadditions, often involving chloroacetyl ferrocene, thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]-triazol-3-one, or similar starting materials in the presence of sodium hydride and potassium iodide at reflux conditions (Liu et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class has been determined using X-ray crystallography, demonstrating the influence of the triazole and ethanone groups on the overall molecular geometry. The detailed structural analysis allows for the exploration of molecular conformations and the impact of substituents on the chemical behavior (Dolzhenko et al., 2010).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including interactions with other organic molecules and potential catalytic activities due to their triazole and thioether functionalities. The reactivity can be explored through experimental and theoretical methods to understand the underlying mechanisms (Saraç, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior in different environments. These characteristics are often determined through spectroscopic techniques and thermal analyses, providing insights into the stability and phase behavior of the compound (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, are central to understanding the compound's applications and interactions. Studies often employ spectroscopic methods and computational chemistry to predict and verify these properties, aiding in the development of new materials and compounds with desired functionalities (Govindhan et al., 2017).
作用機序
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-10-4-6-11(7-5-10)12(17)8-18-13-15-14-9-16(13)2/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDXINDHNLHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)


![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)